ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heteroaromatic system with two fused pyrazine rings. Key structural elements include:
- 2-Cyclopropyl substitution: A small, rigid cyclopropyl group at position 2, which enhances metabolic stability compared to bulkier substituents .
- 4-Oxobutanoate ester: A ketone-linked butanoate ester at position 4, influencing solubility and bioavailability .
The compound is hypothesized to target kinase enzymes due to structural similarities with known kinase inhibitors (e.g., pyrazolo-pyrazine derivatives in medicinal chemistry) .
Properties
IUPAC Name |
ethyl 4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-21-15(20)6-5-14(19)17-7-8-18-12(10-17)9-13(16-18)11-3-4-11/h9,11H,2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCGNQLTUWMMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate often involves multi-step synthetic procedures. These include the cyclization of appropriate precursors under controlled conditions, typically involving catalytic or base-mediated transformations. Key steps often include the formation of the pyrazolo-pyrazine core and subsequent esterification reactions to attach the ethyl and oxobutanoate groups.
Industrial Production Methods: On an industrial scale, the production methods would be optimized for efficiency and yield, employing large-scale reactors and automated processes to ensure consistency. High-pressure hydrogenation, catalytic cyclization, and esterification processes are commonly used, with attention to minimizing by-products and maximizing purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Conversion to alcohols or hydrocarbons.
Substitution: : Replacement of functional groups, often facilitated by nucleophilic or electrophilic agents.
Common Reagents and Conditions: The reactions typically require reagents such as hydrogen gas, oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various nucleophiles (e.g., amines, thiols). Conditions include controlled temperatures and pH, often requiring inert atmospheres to prevent side reactions.
Major Products: The reactions yield a range of products including alcohols, ketones, carboxylic acids, and substituted derivatives. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate could potentially act as an antitumor agent by inhibiting specific cancer cell pathways. The structural modifications associated with this compound allow for enhanced interaction with biological targets, which is crucial for developing effective anticancer therapies .
Neurological Disorders
This compound may also play a role in treating neurological disorders through its interaction with metabotropic glutamate receptors (mGluRs). Specifically, derivatives of dihydropyrazolo compounds have been identified as negative allosteric modulators of mGluR2 and mGluR3 receptors. Such modulation can be beneficial for conditions like anxiety and depression, where glutamate signaling is disrupted .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Case studies highlight various derivatives that demonstrate enhanced activity against specific targets while maintaining low toxicity profiles. For instance, modifications to the cyclopropyl group or the oxobutanoate moiety can lead to improved binding affinities and selectivity towards desired receptors .
Synthesis and Functionalization
The synthesis of this compound involves several synthetic pathways that enhance its bioactivity. Recent advances in synthetic methodologies have allowed for the efficient production of this compound and its analogs. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to minimize environmental impact while maximizing yield and purity .
Potential Commercial Applications
The commercial potential of this compound is significant due to its diverse pharmacological properties. As research progresses, compounds with similar structures have already reached the market as therapeutic agents for various diseases. The ongoing exploration of this compound could lead to new drug candidates that address unmet medical needs in oncology and neurology .
Mechanism of Action
The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its fused pyrazolo-pyrazine core can bind to specific active sites, modulating biochemical pathways. The cyclopropyl and oxobutanoate groups can enhance its binding affinity and specificity, making it a potent agent in various biological and chemical processes.
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Analysis
Biological Activity
Ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 235.28 g/mol
This compound exhibits its biological activity primarily through the modulation of specific biochemical pathways. Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymatic Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Antiviral Activity: Similar derivatives have shown efficacy against viral infections by interfering with viral replication processes.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Exhibits activity against Hepatitis B Virus (HBV) | |
| Anticancer | Potential anticancer properties observed | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
-
Antiviral Studies:
- A study highlighted the compound's interaction with the HBV capsid, demonstrating significant anti-HBV activity with low cytotoxicity. The mechanism involves disrupting the assembly of the viral capsid, thereby reducing HBV replication significantly .
- Anticancer Potential:
- Enzymatic Activity:
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution properties. Its low cytotoxicity profile enhances its potential for therapeutic applications.
Q & A
Q. What are the common synthetic routes for ethyl 4-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-oxobutanoate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Cyclization : Precursors (e.g., pyrazolo-pyrazine derivatives) are cyclized under reflux in dry toluene for 24 hours, achieving yields up to 98% .
- Esterification : Ethyl groups are introduced via reaction with ethyl propiolate in aqueous-alcohol media under ultrasonic irradiation, enhancing reaction efficiency by 30% compared to conventional heating .
- Optimization : Solvent choice (e.g., toluene vs. DMF) and catalysts (e.g., KHSO₄ at 10 mol%) are critical for purity (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolves crystal parameters (e.g., triclinic system with a = 7.1709 Å, R factor = 0.041) to confirm molecular packing and dihedral angles .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., δ = 10.46 ppm for NH in DMSO-d₆) and carbonyl groups .
- IR spectroscopy : Detects functional groups like C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
Q. What analytical techniques are employed to monitor reaction progress and purity during synthesis?
- Methodological Answer :
- Thin-layer chromatography (TLC) : Tracks intermediate formation using Rf values .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight accuracy (e.g., observed m/z 406.9 vs. calculated) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 64.2%, H: 5.3%, N: 10.1%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
- Methodological Answer :
- Solvent polarity : Toluene improves cyclization efficiency, while DMF enhances solubility of polar intermediates .
- Catalyst loading : KHSO₄ at 10 mol% in aqueous-alcohol media reduces side reactions .
- Temperature control : Maintaining 80–100°C during esterification prevents decomposition .
- Scalability : Continuous flow reactors achieve >90% purity in gram-scale syntheses .
Q. What strategies resolve contradictions in spectroscopic data interpretation for complex derivatives?
- Methodological Answer :
- 2D NMR techniques : HSQC and COSY correlate ambiguous proton-carbon signals (e.g., distinguishing NH from aromatic protons) .
- X-ray validation : Crystallographic data resolve structural ambiguities, such as confirming the trans configuration of substituents .
- Comparative analysis : Synthesizing and characterizing intermediates (e.g., brominated analogs) clarifies spectral anomalies .
Q. What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Metabolic stability : Liver microsomes (human/rat) quantify phase I/II metabolism rates .
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
- Plasma protein binding : Equilibrium dialysis measures unbound fraction (e.g., 85% bound to albumin) .
- CYP450 inhibition : Fluorescence-based assays screen for cytochrome P450 interactions (IC₅₀ > 10 μM indicates low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
